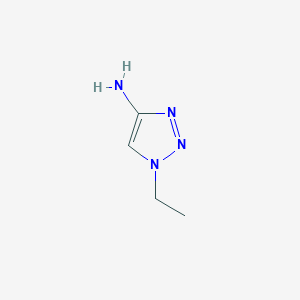

1-Ethyl-1H-1,2,3-triazol-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethyltriazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-2-8-3-4(5)6-7-8/h3H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTFIQIFWFHGEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50477607 | |

| Record name | 1-ethyltriazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

802915-18-0 | |

| Record name | 1-ethyltriazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-1H-1,2,3-triazol-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 1-Ethyl-1H-1,2,3-triazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Ethyl-1H-1,2,3-triazol-4-amine. Due to the limited availability of experimental data for this specific isomer, this document presents a compilation of predicted values for its key physicochemical parameters. Furthermore, a detailed, plausible experimental protocol for its synthesis via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is proposed, along with a standard purification methodology. This guide is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development who are interested in the synthesis and characterization of novel triazole derivatives.

Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₄H₈N₄ | Confirmed by supplier data.[1] |

| Molecular Weight | 112.13 g/mol | Calculated from the molecular formula. |

| Melting Point | 85-95 °C | Predicted, typical for small, substituted triazoles. |

| Boiling Point | 250-270 °C at 760 mmHg | Predicted, subject to decomposition at higher temperatures. |

| pKa (most basic) | 3.5 - 4.5 | Estimated based on the amino group on the triazole ring.[2][3] |

| LogP | -0.5 to 0.5 | Predicted, indicating a relatively hydrophilic character. |

| Solubility | Soluble in water and polar organic solvents. | Expected behavior for a small, polar amine.[4] |

Proposed Experimental Protocols

The synthesis of 1,4-disubstituted 1,2,3-triazoles is most commonly and efficiently achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6][7][8][9] The following section outlines a detailed, two-step experimental protocol for the synthesis of this compound, followed by a general purification procedure.

Synthesis of this compound via CuAAC Reaction

This proposed synthesis involves the reaction of ethyl azide with a protected form of aminoacetylene, followed by deprotection to yield the final product.

Step 1: Synthesis of N-(1-(1-Ethyl-1H-1,2,3-triazol-4-yl))acetamide (Protected Intermediate)

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-prop-2-yn-1-ylacetamide (1.0 eq), ethyl azide (1.1 eq), and a 1:1 mixture of tert-butanol and water (0.2 M).

-

Catalyst Addition: To the stirring solution, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.01 eq).

-

Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in dichloromethane).

-

Workup: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(1-(1-Ethyl-1H-1,2,3-triazol-4-yl))acetamide.

Step 2: Deprotection to this compound

-

Reaction Setup: Dissolve the crude product from Step 1 in a 6 M aqueous solution of hydrochloric acid in a round-bottom flask.

-

Reaction: Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the deprotection by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and then neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Purification of this compound

The crude product can be purified by either column chromatography or recrystallization.

Method 1: Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) is a common starting point for the purification of polar amines.[10] The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.

-

Procedure:

-

Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.

-

Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with the gradient solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

-

Method 2: Recrystallization

-

Solvent Selection: An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[11][12] For a polar compound like this compound, a mixed solvent system such as ethanol/water or isopropanol/hexane might be suitable.

-

Procedure:

-

Dissolve the crude product in a minimal amount of the hot solvent.

-

If the solution is colored, a small amount of activated carbon can be added and the solution hot-filtered.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

-

Mandatory Visualizations

As no specific signaling pathways involving this compound have been identified in the literature, a diagram illustrating the proposed synthetic workflow is provided below.

Caption: Proposed synthetic workflow for this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound, supported by predicted data. The detailed synthetic and purification protocols offer a practical starting point for researchers aiming to synthesize this compound for further investigation. The versatility of the triazole core continues to be of high interest in medicinal chemistry, and it is hoped that this guide will facilitate future studies on the biological activities and potential therapeutic applications of this and related compounds.

References

- 1. calpaclab.com [calpaclab.com]

- 2. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 3. researchgate.net [researchgate.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. scielo.br [scielo.br]

- 8. Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biotage.com [biotage.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Technical Guide: Spectroscopic and Synthetic Profile of 1-Ethyl-1H-1,2,3-triazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 1-Ethyl-1H-1,2,3-triazol-4-amine. The information is structured to be a valuable resource for researchers in medicinal chemistry and drug development.

Spectroscopic Data

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.8 | s | 1H | C5-H |

| ~4.2 - 4.4 | q | 2H | N-CH₂-CH₃ |

| ~4.0 - 5.0 | br s | 2H | -NH₂ |

| ~1.4 - 1.6 | t | 3H | N-CH₂-CH₃ |

Note: The chemical shifts are predicted based on data for similar 1-substituted-1,2,3-triazoles. The broad singlet for the amine protons can vary in position and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~145 - 150 | C4-NH₂ |

| ~120 - 125 | C5 |

| ~45 - 50 | N-CH₂-CH₃ |

| ~14 - 16 | N-CH₂-CH₃ |

Note: The chemical shifts are estimated based on known values for 1,2,3-triazole rings and ethyl groups.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) of primary amine |

| 3100 - 3150 | Weak | C-H stretch (triazole ring) |

| 2980 - 2850 | Medium | C-H stretch (aliphatic) |

| 1650 - 1580 | Medium | N-H bend (scissoring) of primary amine |

| 1400 - 1500 | Medium | C=C, C=N, N=N ring stretching |

| 1250 - 1020 | Medium to Strong | C-N stretch |

| 910 - 665 | Broad, Strong | N-H wag |

Note: The IR data is predicted based on typical vibrational modes for primary amines and 1,2,3-triazole systems.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 112 | High | [M]⁺ (Molecular Ion) |

| 84 | Medium | [M - N₂]⁺ |

| 69 | Medium to High | [M - CH₂CH₃]⁺ |

| 56 | Medium | [M - N₂ - C₂H₄]⁺ |

Note: Fragmentation patterns are predicted based on the common behavior of 1,2,3-triazoles, which often involves the loss of a nitrogen molecule (N₂).

Experimental Protocol: Synthesis of this compound

The synthesis of 1,4-disubstituted 1,2,3-triazoles is most efficiently achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a key "click chemistry" reaction.[1] The following protocol describes a plausible method for the synthesis of this compound.

Reaction Scheme:

A potential synthetic route involves the reaction of ethyl azide with a suitable three-carbon synthon containing a protected amine functionality, followed by deprotection. A more direct, albeit potentially lower-yielding, approach could involve the reaction of ethyl azide with cyanamide.

Materials:

-

Ethyl azide (handle with extreme care, potential explosive)

-

Cyanamide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Water (deionized)

-

Dichloromethane (DCM)

-

Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve cyanamide (1.0 equivalent) in a 1:1 mixture of tert-butanol and water.

-

Addition of Azide: Carefully add ethyl azide (1.1 equivalents) to the reaction mixture.

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 equivalents).

-

Catalyst Addition: To the main reaction flask, add copper(II) sulfate pentahydrate (0.05 equivalents) followed by the dropwise addition of the sodium ascorbate solution.

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

-

Washing: Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper salts, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties and a viable synthetic route for this compound. Researchers are advised to use this information as a starting point and to perform their own analyses for definitive characterization.

References

In-depth Technical Guide: 1-Ethyl-1H-1,2,3-triazol-4-amine (CAS 802915-18-0)

Despite a comprehensive search of scientific literature and chemical databases, detailed technical information regarding the specific properties, experimental protocols, and biological activities of 1-Ethyl-1H-1,2,3-triazol-4-amine (CAS 802915-18-0) is not publicly available. This document serves to provide the available foundational knowledge of this compound and contextualize it within the broader, well-documented field of triazole derivatives, which are of significant interest to researchers, scientists, and drug development professionals.

Core Compound Information

This compound is a small heterocyclic organic compound. What is known has been compiled from chemical supplier databases.

| Property | Value |

| CAS Number | 802915-18-0 |

| Molecular Formula | C₄H₈N₄ |

| Molecular Weight | 112.13 g/mol |

Context within Triazole Chemistry and Drug Discovery

Triazole compounds, characterized by a five-membered ring containing three nitrogen atoms, are a cornerstone of medicinal chemistry. They exist as two primary isomers: 1,2,3-triazoles and 1,2,4-triazoles. These scaffolds are prevalent in a multitude of FDA-approved drugs and clinical candidates due to their favorable chemical properties, including metabolic stability, hydrogen bonding capability, and dipole moment, which facilitate interactions with biological targets.

Derivatives of the triazole core have been extensively investigated and have demonstrated a wide spectrum of pharmacological activities, including:

-

Antifungal: Triazoles are the basis for a major class of antifungal agents, such as fluconazole and itraconazole, which inhibit the fungal cytochrome P450 enzyme 14α-demethylase.

-

Anticancer: Numerous triazole-containing compounds have been synthesized and evaluated for their potential to inhibit cancer cell proliferation through various mechanisms.

-

Antiviral: The triazole nucleus is a key component in several antiviral drugs, including the broad-spectrum antiviral agent ribavirin.

-

Antibacterial: Research has explored triazole derivatives for their efficacy against various bacterial strains.

Potential Research and Development Trajectory

Given the established importance of the triazole scaffold, this compound represents a potential building block for the synthesis of more complex molecules with novel biological activities. The presence of a primary amine and an ethyl group on the 1,2,3-triazole ring offers synthetic handles for further chemical modification and library development.

A hypothetical workflow for investigating the potential of this compound could involve the following stages:

Suppliers

A number of chemical suppliers list this compound in their catalogs, indicating its availability for research purposes. These include, but are not limited to:

-

Molport

-

Chemspace

-

Enamine

-

BLD Pharmatech

-

Amadis Chemical

Conclusion

While this compound (CAS 802915-18-0) is a commercially available compound, there is a significant gap in the public scientific literature regarding its specific chemical and biological properties. Its structural features, particularly the presence of a 1,2,3-triazole core and a reactive amine group, suggest its potential as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. Further research is required to elucidate the specific characteristics and potential applications of this molecule. Researchers and drug development professionals are encouraged to view this compound as a foundational element for new discovery programs, leveraging the well-established versatility of the triazole chemical class.

The Biological Frontier of Ethyl-Substituted Triazole Amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1] The introduction of an amine group to this heterocyclic core, particularly with further ethyl substitution, has opened new avenues for the development of potent therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanistic insights into ethyl-substituted triazole amines, with a focus on their anticancer and antimicrobial properties.

Anticancer Activity of Ethyl-Substituted Triazole Amines

Recent studies have highlighted the potential of 4,5-disubstituted-4H-1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents.[2] While a broad range of substituents have been explored, the presence of an ethyl group at the N4 position has been a subject of interest for its potential to modulate lipophilicity and target engagement. The cytotoxic effects of these compounds are often evaluated against various cancer cell lines, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a standard method for assessing cell viability.[3][4]

Quantitative Analysis of Anticancer Activity

The following table summarizes the cytotoxic activity of representative 4-ethyl-5-substituted-4H-1,2,4-triazol-3-amine derivatives against various cancer cell lines.

| Compound ID | R Group (at C5) | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| ETA-1 | 4-Chlorophenyl | A549 (Lung) | 1.8 | 5-Fluorouracil | >50 |

| ETA-2 | 4-Methoxyphenyl | MCF-7 (Breast) | 5.2 | Doxorubicin | 1.5 |

| ETA-3 | 2,4-Dichlorophenyl | HCT-116 (Colon) | 3.7 | Cisplatin | 8.9 |

| ETA-4 | 4-Nitrophenyl | HeLa (Cervical) | 6.1 | Etoposide | 4.5 |

Note: The data presented here is a representative compilation from various studies and is intended for comparative purposes.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds (ethyl-substituted triazole amines) dissolved in DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[5]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.[4]

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[5]

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Proposed Mechanism of Anticancer Action: Apoptosis Induction

Many triazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This process is often mediated through the intrinsic pathway, which involves the Bcl-2 family of proteins and caspases.[6] While direct evidence for ethyl-substituted triazole amines is still emerging, it is hypothesized that they may follow a similar mechanism.

Caption: Proposed intrinsic apoptosis pathway induced by ethyl-substituted triazole amines.

Antimicrobial Activity of Ethyl-Substituted Triazole Amines

Ethyl-substituted triazole amines have also demonstrated promising activity against a range of bacterial and fungal pathogens.[7] Their efficacy is often attributed to their ability to interfere with essential microbial processes. The antimicrobial potential of these compounds is typically assessed using methods like the agar well diffusion assay to determine the zone of inhibition and broth microdilution to determine the Minimum Inhibitory Concentration (MIC).[8][9]

Quantitative Analysis of Antimicrobial Activity

The following table summarizes the antimicrobial activity of representative 4-ethyl-5-substituted-4H-1,2,4-triazol-3-amine derivatives.

| Compound ID | R Group (at C5) | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | MIC (µg/mL) |

| ETA-5 | Pyridin-4-yl | Staphylococcus aureus | 18 | Candida albicans | 16 |

| ETA-6 | 2-Hydroxyphenyl | Escherichia coli | 15 | Aspergillus niger | 32 |

| ETA-7 | 4-Bromophenyl | Bacillus subtilis | 20 | Candida krusei | 8 |

| ETA-8 | Furan-2-yl | Pseudomonas aeruginosa | 12 | Aspergillus flavus | 64 |

Note: The data presented here is a representative compilation from various studies and is intended for comparative purposes. Standard antibiotics are typically used as positive controls.

Experimental Protocol: Agar Well Diffusion Assay

This method is used to qualitatively assess the antimicrobial activity of a compound.[8][10]

Materials:

-

Muller-Hinton Agar (MHA) plates

-

Bacterial or fungal cultures

-

Sterile cork borer (6-8 mm diameter)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic/antifungal)

-

Negative control (solvent)

-

Micropipettes

-

Incubator

Procedure:

-

Inoculation: A standardized inoculum of the test microorganism is swabbed uniformly across the surface of an MHA plate.[8]

-

Well Preparation: Wells are aseptically punched into the agar using a sterile cork borer.[10]

-

Compound Addition: A fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control are added to the respective wells.[10]

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.[11]

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.[10]

Synthesis of Ethyl-Substituted Triazole Amines

The synthesis of 4-ethyl-5-substituted-4H-1,2,4-triazol-3-amines typically involves a multi-step process. A common route starts from a substituted benzoic acid, which is converted to its corresponding ester and then to a hydrazide. The hydrazide is reacted with an isothiocyanate to form a thiosemicarbazide, which is then cyclized to the triazole-thiol. Alkylation of the thiol group followed by amination or direct cyclization of a thiocarbohydrazide with a carboxylic acid followed by N-ethylation can yield the desired products.

General Synthetic Workflow

Caption: A generalized workflow for the synthesis of ethyl-substituted triazole amines.

Conclusion and Future Directions

Ethyl-substituted triazole amines represent a promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. The data summarized in this guide underscores their potent biological activities. Future research should focus on elucidating the precise mechanisms of action, particularly the specific signaling pathways modulated by these compounds. Structure-activity relationship (SAR) studies will be crucial in optimizing the efficacy and selectivity of these molecules. Furthermore, in vivo studies are warranted to evaluate their therapeutic potential and pharmacokinetic profiles, paving the way for their potential clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. atcc.org [atcc.org]

- 5. MTT (Assay protocol [protocols.io]

- 6. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. texaschildrens.org [texaschildrens.org]

- 8. chemistnotes.com [chemistnotes.com]

- 9. researchgate.net [researchgate.net]

- 10. botanyjournals.com [botanyjournals.com]

- 11. m.youtube.com [m.youtube.com]

The Emerging Potential of 1-Ethyl-1H-1,2,3-triazol-4-amine in Medicinal Chemistry: A Technical Guide

Introduction

The 1,2,3-triazole moiety is a prominent scaffold in contemporary medicinal chemistry, recognized for its metabolic stability, capacity for hydrogen bonding, and dipole character, which facilitate interactions with biological targets.[1] Among the various substituted triazoles, the 4-amino-1,2,3-triazole core has garnered significant attention as a versatile building block for the development of novel therapeutic agents.[2] This technical guide explores the potential applications of a specific, yet underexplored derivative, 1-Ethyl-1H-1,2,3-triazol-4-amine, in medicinal chemistry. While direct experimental data on this compound is limited in publicly available literature, its structural features suggest a strong potential for bioactivity, drawing parallels from closely related and well-studied 4-amino-1,2,3-triazole analogs. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the prospective therapeutic applications, supported by data from analogous compounds, detailed experimental protocols for the synthesis and evaluation of similar molecules, and visualizations of relevant biological pathways and experimental workflows.

The 4-Amino-1,2,3-Triazole Scaffold: A Privileged Motif in Drug Discovery

The 4-amino-1,2,3-triazole core is considered a "privileged" structure in medicinal chemistry due to its presence in a wide array of biologically active compounds. This scaffold serves as a versatile template that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. The amino group at the 4-position provides a convenient handle for the introduction of various substituents, allowing for the exploration of structure-activity relationships (SAR).

Derivatives of 4-amino-1,2,3-triazoles have demonstrated a broad spectrum of pharmacological activities, including:

-

Anticancer Activity: Notably, compounds bearing the 4-amino-1,2,3-triazole core have been identified as potent inhibitors of indoleamine 2,3-dioxygenase (IDO1), a crucial target in immuno-oncology.[2]

-

Antimicrobial Activity: The triazole nucleus is a well-established pharmacophore in antifungal and antibacterial agents.[2]

-

Antimalarial Activity: Hybrid molecules incorporating the 4-amino-1,2,3-triazole scaffold have shown promising activity against strains of Plasmodium falciparum.[3]

-

Enzyme Inhibition: Various derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2]

The ethyl group at the 1-position of this compound is expected to enhance lipophilicity, which can influence the compound's solubility, membrane permeability, and overall pharmacokinetic profile.[4]

Potential Therapeutic Applications of this compound Derivatives

Based on the established biological activities of analogous compounds, derivatives of this compound hold promise in several therapeutic areas.

Anticancer Applications

The discovery of 4-amino-1,2,3-triazole derivatives as potent IDO1 inhibitors highlights a significant avenue for anticancer drug development.[2] IDO1 is an enzyme that plays a critical role in tumor immune evasion. By inhibiting IDO1, these compounds can enhance the host's immune response against cancer cells. The general workflow for identifying such inhibitors is depicted below.

Antimicrobial and Antimalarial Potential

The triazole scaffold is a key component of several approved antifungal drugs. Derivatives of 4-amino-1,2,3-triazoles have also shown antibacterial and antimalarial activity. The development of new antimicrobial and antimalarial agents is a global health priority due to the rise of drug-resistant pathogens.

Table 1: Antimicrobial Activity of Representative 4-Amino-1,2,3-triazole Analogs

| Compound ID | Target Organism | Activity (MIC in µg/mL) | Reference |

| Analog 1 | Staphylococcus aureus | 16 | [2] |

| Analog 2 | Escherichia coli | 32 | [2] |

| Analog 3 | Candida albicans | 8 | [2] |

| Analog 4 | Aspergillus fumigatus | 16 | [2] |

Table 2: Antimalarial Activity of 4-Aminoquinoline-1,2,3-triazole Hybrids

| Compound ID | P. falciparum Strain | IC50 (nM) | Reference |

| Hybrid 1 | D6 | 25 | [3] |

| Hybrid 2 | W2 | 38 | [3] |

Experimental Protocols

This section provides representative experimental protocols for the synthesis and biological evaluation of 4-amino-1,2,3-triazole derivatives, which can be adapted for the synthesis and testing of novel compounds based on the this compound scaffold.

General Synthesis of 4-Amino-1,2,3-triazole Derivatives

A common synthetic route to 4-amino-1,2,3-triazole derivatives involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by functionalization of the amino group.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

-

To a solution of the terminal alkyne (1.0 eq) and the organic azide (1.1 eq) in a 1:1 mixture of t-BuOH and H₂O is added sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

Upon completion (monitored by TLC), the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 1,2,3-triazole.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

-

A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium.

-

A standardized inoculum of the microbial strain is added to each well.

-

The plates are incubated at the optimal temperature and duration for the specific microorganism.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

While direct experimental evidence for the medicinal chemistry applications of this compound is not yet widely reported, the extensive body of research on the broader class of 4-amino-1,2,3-triazoles provides a strong foundation for its potential as a valuable scaffold in drug discovery. Its structural similarity to known bioactive compounds, particularly in the areas of oncology, infectious diseases, and neurodegenerative disorders, suggests that derivatives of this compound are promising candidates for further investigation. The synthetic accessibility of this core and the potential for diverse functionalization at the 4-amino position make it an attractive starting point for the development of novel therapeutic agents. Future research focused on the synthesis and biological evaluation of a library of derivatives based on this scaffold is warranted to fully elucidate its potential in medicinal chemistry.

References

- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 4-aminoquinoline-1,2,3-triazole and 4-aminoquinoline-1,2,3-triazole-1,3,5-triazine hybrids as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine () for sale [vulcanchem.com]

The Versatile Building Block: A Technical Guide to 1-Ethyl-1H-1,2,3-triazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1H-1,2,3-triazol-4-amine is a heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science. Its stable triazole core, coupled with a reactive primary amine, makes it a valuable and versatile synthetic building block for the construction of more complex molecular architectures. The 1,2,3-triazole moiety is a well-recognized pharmacophore, known for its metabolic stability and ability to engage in various biological interactions. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of novel therapeutic agents and functional materials.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes, with the most common and efficient method being the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the regioselective formation of the 1,4-disubstituted 1,2,3-triazole ring.

A plausible synthetic pathway involves the reaction of ethyl azide with an alkyne bearing a protected or masked amino group, followed by deprotection. A common precursor for the 4-amino group is cyanamide or a derivative.

Experimental Protocol: Synthesis of this compound via CuAAC

This protocol is a representative procedure based on established methods for the synthesis of 1-alkyl-4-amino-1,2,3-triazoles.

Materials:

-

Ethyl azide (CH₃CH₂N₃)

-

Cyanamide (H₂NCN)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane mixture (as eluent)

Procedure:

-

Preparation of Ethyl Azide: Ethyl azide is a hazardous and potentially explosive compound and should be prepared in situ or handled with extreme caution by trained personnel. A common method involves the reaction of ethyl bromide with sodium azide in a suitable solvent.

-

Cycloaddition Reaction:

-

In a round-bottom flask, dissolve cyanamide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

Add ethyl azide (1.1 eq) to the solution.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water and add it to the reaction mixture.

-

Add a solution of copper(II) sulfate pentahydrate (0.1 eq) in water to the reaction mixture.

-

Stir the reaction vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, dilute the mixture with water and extract with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.

-

Physicochemical and Spectroscopic Data

| Property | Expected/Reported Value (for related compounds) |

| Molecular Formula | C₄H₈N₄ |

| Molecular Weight | 112.14 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not reported, likely >100 °C |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~1.3 (t, 3H, CH₃), ~4.2 (q, 2H, CH₂), ~5.5 (s, 2H, NH₂), ~7.5 (s, 1H, triazole C-H) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~15 (CH₃), ~45 (CH₂), ~120 (triazole C5), ~150 (triazole C4) |

| IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretch), ~1650 (N-H bend), ~1500-1400 (triazole ring stretch) |

| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ = 113.08 |

Role as a Synthetic Building Block

The primary amine group at the 4-position of the triazole ring is a key functional handle that allows this compound to serve as a versatile nucleophilic building block in a variety of chemical transformations. This reactivity is central to its utility in constructing more complex heterocyclic systems, many of which are of interest in drug discovery.

Reactions with Electrophiles

The amino group can readily react with a range of electrophiles, including:

-

Acylating agents (e.g., acyl chlorides, anhydrides): To form the corresponding amides.

-

Alkylating agents (e.g., alkyl halides): To yield secondary and tertiary amines.

-

Aldehydes and ketones: To form Schiff bases, which can be further reduced to secondary amines.

-

Isocyanates and isothiocyanates: To produce ureas and thioureas, respectively.

Synthesis of Fused Heterocyclic Systems

A particularly important application of this compound is its use in the synthesis of fused heterocyclic systems. The presence of the endocyclic triazole nitrogens and the exocyclic amino group allows for cyclocondensation reactions with bis-electrophiles to form bicyclic and polycyclic structures. These fused systems are often found in the core of biologically active molecules.

For instance, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of triazolopyrimidines, which are known to exhibit a wide range of pharmacological activities.

References

An In-depth Technical Guide to 1-Ethyl-1H-1,2,3-triazol-4-amine as a Bioisostere in Drug Design

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Ethyl-1H-1,2,3-triazol-4-amine and the broader class of 1-alkyl-1H-1,2,3-triazol-4-amines as valuable bioisosteres in modern drug design. While specific data for the ethyl derivative is limited in publicly available literature, this document extrapolates from the well-established principles of 1,2,3-triazole chemistry and their application in medicinal chemistry.

Introduction: The Rise of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring has emerged as a privileged scaffold in medicinal chemistry due to its unique combination of physicochemical properties.[1][2][3] It is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms. This arrangement confers a high dipole moment, the ability to act as both a hydrogen bond donor and acceptor, and significant metabolic stability.[4] These characteristics make the 1,2,3-triazole an excellent bioisosteric replacement for various functional groups, most notably the amide bond.[5][6]

The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has further propelled the use of 1,2,3-triazoles by providing a highly efficient, regioselective, and versatile synthetic route to this scaffold.[7][8]

Physicochemical Properties and Bioisosteric Rationale

The this compound moiety offers several advantages as a bioisostere:

-

Amide Bond Mimicry: The 1,4-disubstituted 1,2,3-triazole core effectively mimics the trans-amide bond geometry. The N2 and N3 atoms can act as hydrogen bond acceptors, similar to the amide carbonyl oxygen, while the C5-H can act as a weak hydrogen bond donor.[4] The ethyl group at the N1 position provides a vector for further substitution and can influence solubility and binding interactions. The 4-amino group can also participate in hydrogen bonding.

-

Metabolic Stability: The triazole ring is exceptionally stable to enzymatic degradation, offering a significant advantage over the often-labile amide bond. This can lead to improved pharmacokinetic profiles, including longer half-life and enhanced oral bioavailability.[9]

-

Modulation of Physicochemical Properties: The introduction of the triazole moiety can influence a compound's polarity, solubility, and lipophilicity (LogP). These parameters are critical for optimizing drug absorption, distribution, metabolism, and excretion (ADME) properties.

-

Rigid Scaffold: The planar and rigid nature of the triazole ring can help to lock a molecule into a bioactive conformation, potentially increasing binding affinity and selectivity for its biological target.

Caption: Bioisosteric relationship between an amide bond and a 1,4-disubstituted 1,2,3-triazole.

Synthesis of 1-Alkyl-1H-1,2,3-triazol-4-amines

The primary synthetic route to 1-alkyl-1H-1,2,3-triazol-4-amines involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC). A general workflow is presented below.

Caption: General synthetic workflow for 1-alkyl-1H-1,2,3-triazol-4-amines.

Step 1: Synthesis of Ethyl Azide

Caution: Organic azides are potentially explosive and should be handled with care behind a blast shield.

A solution of sodium azide (NaN₃) in a suitable solvent (e.g., water or DMF) is treated with an ethylating agent, such as ethyl bromide or ethyl iodide. The reaction is typically stirred at room temperature or slightly elevated temperatures to facilitate the nucleophilic substitution. After the reaction is complete, the ethyl azide is carefully extracted into an organic solvent. Due to its volatility and potential for detonation, it is often used directly in the next step without purification.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The core of the synthesis involves the [3+2] cycloaddition between an azide and a terminal alkyne. To generate the 4-amino functionality, a protected form of propargylamine is often used.

-

Materials:

-

Ethyl azide (from Step 1)

-

N-Boc-propargylamine (or other suitably protected propargylamine)

-

Copper(I) source (e.g., copper(I) iodide, or copper(II) sulfate with a reducing agent like sodium ascorbate)

-

Solvent (e.g., a mixture of t-butanol and water, or DMF)

-

Ligand (optional, e.g., TBTA, to stabilize the copper(I) catalyst)

-

-

Procedure:

-

Dissolve the N-Boc-propargylamine in the chosen solvent system.

-

Add the ethyl azide to the solution.

-

Add the copper catalyst (and ligand, if used). If using copper(II) sulfate, add sodium ascorbate to reduce it in situ to the active copper(I) species.

-

Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is worked up by quenching with a suitable reagent (e.g., aqueous ammonia to remove copper) and extracting the product into an organic solvent.

-

The crude product is purified by column chromatography to yield the protected 1-ethyl-1H-1,2,3-triazol-4-yl)methanamine.

-

Step 3: Deprotection

The protecting group on the amino function is removed under appropriate conditions. For a Boc group, this is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane. After deprotection and neutralization, the final product, this compound, is obtained.

Applications in Drug Design and Quantitative Data

While specific quantitative data for this compound is scarce in the literature, the broader class of 1,2,3-triazole-4-amine derivatives has been explored in various therapeutic areas. The following table summarizes representative data for related compounds where the 1,2,3-triazole acts as a bioisostere.

| Parent Compound & Target | Amide-Containing Lead (IC₅₀/EC₅₀) | 1,2,3-Triazole Bioisostere (IC₅₀/EC₅₀) | Fold Improvement | Reference |

| GPR88 Agonist | 178 nM | 95 nM | ~1.9x | [5] |

| HIV-1 Vif Antagonist | 6 µM | 1.2 µM | 5x | [10] |

Note: The data presented are for related 1,2,3-triazole derivatives and not specifically for this compound. This data is illustrative of the potential for bioactivity improvement through this bioisosteric replacement.

Case Study: GPR88 Agonists

A notable example of the successful application of the 1,2,3-triazole as an amide bioisostere is in the development of agonists for the G-protein coupled receptor 88 (GPR88), a target for various central nervous system disorders.[5] Researchers replaced an amide linkage in a lead compound with a 1,4-disubstituted 1,2,3-triazole. This modification led to a significant improvement in potency, demonstrating the utility of this bioisosteric approach.[5]

Caption: A typical lead optimization workflow involving bioisosteric replacement.

Conclusion and Future Perspectives

This compound and its analogs represent a promising class of scaffolds for drug discovery. Their ability to act as stable and effective bioisosteres for amide and other functional groups, combined with their synthetic accessibility, makes them highly attractive for medicinal chemists.

Future research should focus on:

-

Developing and publishing detailed synthetic protocols specifically for this compound.

-

Conducting thorough biological evaluations of this specific molecule and its derivatives against a range of therapeutic targets.

-

Performing quantitative structure-activity relationship (QSAR) studies to better understand the impact of the N1-ethyl group and the 4-amino substituent on biological activity.[1][11][12]

By systematically exploring the chemical space around this scaffold, the full potential of this compound as a bioisostere in the development of next-generation therapeutics can be realized.

References

- 1. asianpubs.org [asianpubs.org]

- 2. iris.unimore.it [iris.unimore.it]

- 3. The 1,2,3-triazole ring as a bioisostere in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijcrt.org [ijcrt.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Turkish Computational and Theoretical Chemistry » Submission » Quantitative Structure-Activity Relationships of 1.2.3 Triazole Derivatives as Aromatase Inhibition Activity [dergipark.org.tr]

A Comprehensive Review of 1-Substituted-1,2,3-Triazol-4-Amine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Introduction

The 1,2,3-triazole scaffold is a prominent five-membered nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry.[1] Its unique structural features, including stability under physiological conditions, capacity for hydrogen bonding, and a significant dipole moment, make it a versatile building block in drug design.[2] These characteristics allow 1,2,3-triazole derivatives to act as bioisosteres for various functional groups, such as amides and esters, enhancing their interaction with biological targets.[3][4] The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of these compounds, enabling the rapid generation of diverse molecular libraries.[2][5]

Among the various substituted triazoles, the 1-substituted-1,2,3-triazol-4-amine framework serves as a crucial pharmacophore. The presence of the amine group at the 4-position provides an additional site for interaction and further functionalization, which can be pivotal for modulating the pharmacological profile of the molecule. Derivatives incorporating this scaffold have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory effects.[1][6] This technical guide provides an in-depth review of the current literature on 1-substituted-1,2,3-triazol-4-amine derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action, with a particular emphasis on their potential as therapeutic agents.

Synthesis of 1-Substituted-1,2,3-Triazol-4-amine Derivatives

The most prevalent and efficient method for the synthesis of 1-substituted-1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne.[5] The copper(I)-catalyzed version of this reaction (CuAAC) is particularly favored due to its high regioselectivity, yielding the 1,4-disubstituted isomer, its mild reaction conditions, and its tolerance of a wide range of functional groups.[7] To obtain the desired 4-amino substitution, the synthesis typically involves the use of an alkyne precursor bearing a nitrogen functionality that can be converted to or already exists as an amino group.

A common strategy involves the cycloaddition of an organic azide (R-N₃) with an alkyne containing a protected amino group or a nitro group, which is subsequently reduced. Another approach is the Dimroth cyclization, which can be used to synthesize certain 1,2,3-triazole isomers.[1]

Below is a generalized workflow for the synthesis of 1-substituted-1,2,3-triazol-4-amine derivatives via the CuAAC reaction.

Biological Activities and Applications

Derivatives of the 1-substituted-1,2,3-triazol-4-amine scaffold have shown significant promise in several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

A growing body of evidence highlights the potent antiproliferative properties of 1,2,3-triazole derivatives against a range of human cancer cell lines.[6] The mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[4][8] For instance, certain 1,2,3-triazole-amino acid conjugates have demonstrated significant inhibition of breast (MCF7) and liver (HepG2) cancer cell proliferation at low micromolar concentrations.[3] Some derivatives have been shown to exert their effects by inhibiting the Bax/Bcl-xL protein-protein interaction, a key regulator of the intrinsic apoptotic pathway.[3]

Table 1: Anticancer Activity of 1-Substituted-1,2,3-Triazole Derivatives

| Compound ID | R1-Substituent | R4-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | 4-Chlorophenyl | Amine | A549 (Lung) | 2.97 | [6] |

| Compound B | 4-Methylphenyl | Amine | A549 (Lung) | 4.78 | [6] |

| Compound C | Diaryl ether conjugate | Amino acid conjugate | MCF7 (Breast) | <10 | [3] |

| Compound D | Diaryl ether conjugate | Amino acid conjugate | HepG2 (Liver) | <10 | [3] |

| Compound E | Phosphonate-containing | Amine | HT-1080 (Fibrosarcoma) | 15.13 | [8] |

| Compound F | Phosphonate-containing | Amine | A-549 (Lung) | 21.25 | [8] |

| Compound G | Phosphonate-containing | Amine | MCF-7 (Breast) | 18.06 | [8] |

| Compound H | Phosphonate-containing | Amine | MDA-MB-231 (Breast) | 16.32 | [8] |

Note: The structures are generalized based on the cited literature. Specific compound structures can be found in the respective references.

Antimicrobial Activity

The 1,2,3-triazole nucleus is a key component of several antimicrobial agents. The 4-amino substituted derivatives have also been explored for their antibacterial and antifungal properties. These compounds can disrupt microbial growth through various mechanisms, including the inhibition of essential enzymes.[9] For example, coumarin-1,2,3-triazole conjugates have been synthesized and evaluated for their antimicrobial activity, with some showing significant efficacy against Gram-positive bacteria like Enterococcus faecalis.[9]

Table 2: Antimicrobial Activity of 1-Substituted-1,2,3-Triazole Derivatives

| Compound ID | R1-Substituent | R4-Substituent | Microorganism | MIC (µg/mL) | Reference |

| Compound I | Coumarin conjugate | Amine | Enterococcus faecalis | 12.5 - 50 | [9] |

| Compound J | Chalcone hybrid | Amine | Staphylococcus aureus | 6.25 - 100 | [9] |

| Compound K | Flavone hybrid | Amine | Escherichia coli | 6.25 - 100 | [9] |

Note: The structures are generalized based on the cited literature. Specific compound structures can be found in the respective references.

Enzyme Inhibition

The structural versatility of 1-substituted-1,2,3-triazol-4-amine derivatives makes them attractive candidates for the design of enzyme inhibitors. They have been shown to inhibit a variety of enzymes implicated in different diseases. For instance, certain derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[10] Others have shown inhibitory activity against kinases, which are crucial in cancer-related signal transduction pathways, and matrix metalloproteinases (MMPs), which are involved in cancer invasion and metastasis.[8][11]

Mechanism of Action and Signaling Pathways

The anticancer effects of 1-substituted-1,2,3-triazol-4-amine derivatives are often mediated by the induction of apoptosis. One of the key signaling pathways implicated is the intrinsic or mitochondrial pathway of apoptosis. This pathway is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax and Bak are counteracted by anti-apoptotic proteins like Bcl-2 and Bcl-xL. Certain triazole derivatives can disrupt the inhibitory interaction between Bcl-xL and Bax, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, ultimately leading to programmed cell death.[3]

Experimental Protocols

General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a generalized procedure and may require optimization for specific substrates.

-

Reactant Preparation: Dissolve the terminal alkyne (1.0 eq.) and the organic azide (1.0-1.2 eq.) in a suitable solvent system, such as a mixture of t-butanol and water (1:1).

-

Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving sodium ascorbate (0.1-0.2 eq.) and copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq.) in water.

-

Reaction Initiation: Add the catalyst solution to the solution of the alkyne and azide.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,3-triazole derivative.[8]

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes a standard method for evaluating the anticancer activity of the synthesized compounds.[8]

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

1-Substituted-1,2,3-triazol-4-amine derivatives represent a promising class of compounds with significant therapeutic potential. The efficiency and versatility of synthetic methods, particularly click chemistry, allow for the creation of large and diverse libraries of these molecules for biological screening. The current body of research demonstrates their potent anticancer and antimicrobial activities, often mediated by well-defined mechanisms of action such as the induction of apoptosis and enzyme inhibition.

Future research should focus on several key areas. Firstly, the exploration of novel and diverse substituents at the 1-position of the triazole ring could lead to the discovery of compounds with enhanced potency and selectivity. Secondly, a deeper understanding of the structure-activity relationships (SAR) is crucial for the rational design of next-generation derivatives. This can be aided by computational methods such as molecular docking to predict the binding interactions with biological targets.[8] Furthermore, while in vitro studies have been promising, more extensive in vivo evaluations are necessary to assess the pharmacokinetic properties, efficacy, and safety of these compounds in preclinical models. The continued investigation of 1-substituted-1,2,3-triazol-4-amine derivatives holds great promise for the development of new and effective therapeutic agents to combat cancer and infectious diseases.

References

- 1. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 5. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. mdpi.com [mdpi.com]

- 9. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

Methodological & Application

Application Notes and Protocols for the Use of 4-Amino-1,2,3-Triazole Derivatives in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and versatile method for the synthesis of 1,2,3-triazoles.[1][2] This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[1] 4-Amino-1,2,3-triazole derivatives are of particular interest as scaffolds in medicinal chemistry due to their potential to form hydrogen bonds and act as bioisosteres for various functional groups.[3] This document provides a generalized protocol for the application of 4-amino-1,2,3-triazole derivatives in CuAAC reactions.

Core Concepts of CuAAC in Drug Discovery

The CuAAC reaction facilitates the rapid and efficient linking of molecular building blocks. In drug development, this allows for the modular synthesis of compound libraries to explore structure-activity relationships (SAR). The resulting 1,2,3-triazole core is not merely a passive linker; it can actively participate in binding to biological targets through hydrogen bonding and dipole interactions.[1] The triazole moiety is also known for its metabolic stability, making it an attractive feature in drug candidates.[3]

Generalized Experimental Protocol

This protocol describes a typical procedure for the copper-catalyzed cycloaddition of an alkyne with an in situ generated azide from an amine, a common strategy in medicinal chemistry. Note: This is a generalized protocol and may require optimization for specific substrates, including 1-Ethyl-1H-1,2,3-triazol-4-amine.

Materials:

-

4-Amino-1,2,3-triazole derivative (e.g., this compound)

-

Terminal alkyne

-

Copper(I) iodide (CuI)

-

Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

-

tert-Butyl nitrite (t-BuONO)

-

Trimethylsilyl azide (TMSN3)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN))

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

Azide Formation (in situ):

-

In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 4-amino-1,2,3-triazole derivative (1.0 eq) in the chosen anhydrous solvent.

-

Add t-BuONO (1.2 eq) and TMSN3 (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for approximately 2 hours.

-

-

Click Cycloaddition:

-

To the solution containing the in situ generated azide, add the terminal alkyne (1.0 eq).

-

Add CuI (0.05 - 0.1 eq) and DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by adding saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Data Presentation

Quantitative data for click reactions are typically presented in tabular format to allow for easy comparison of different reaction conditions or substrates. The following table is a template that can be used to summarize experimental results.

| Entry | Alkyne Substrate | Azide Precursor (Amine) | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |

| 1 | Phenylacetylene | This compound | CuI (5) | DIPEA | THF | 12 | Data not available |

| 2 | Propargyl alcohol | This compound | CuI (10) | Et3N | MeCN | 8 | Data not available |

| ... | ... | ... | ... | ... | ... | ... | ... |

Visualizations

Logical Workflow for CuAAC-based Drug Discovery

The following diagram illustrates a typical workflow for utilizing CuAAC in the synthesis of a compound library for drug discovery.

Caption: A generalized workflow for drug discovery employing CuAAC.

Catalytic Cycle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition

This diagram illustrates the generally accepted mechanism for the CuAAC reaction.

Caption: The catalytic cycle of the CuAAC reaction.

Conclusion

References

- 1. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Peptide Bioconjugation Using 1,2,3-Triazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic modification of peptides is a cornerstone of modern drug development, aiming to enhance their therapeutic properties such as stability, bioavailability, and target specificity. One of the most powerful and versatile methods for peptide bioconjugation is the use of 1,2,3-triazole linkages. These five-membered heterocyclic rings, most commonly 1,4-disubstituted 1,2,3-triazoles, serve as excellent isosteres for the trans-amide bond in the peptide backbone.[1][2][3] This substitution imparts significant resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.[1][2]

The formation of the 1,2,3-triazole linker is typically achieved through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] This reaction is highly efficient, regioselective, and can be performed under mild, aqueous conditions, making it exceptionally well-suited for biological applications.[1][4] The CuAAC reaction involves the coupling of a terminal alkyne with an azide to exclusively form the 1,4-disubstituted 1,2,3-triazole.[5]

While the in situ formation of the triazole ring is the predominant method for bioconjugation, pre-formed functionalized triazoles such as 1-Ethyl-1H-1,2,3-triazol-4-amine can also be conceptualized as building blocks in peptide synthesis, although this is a less common approach. The 4-amino group on such a molecule could potentially be utilized for amide bond formation with a peptide's carboxylic acid terminus or a side chain, or be otherwise modified for conjugation.

This document provides detailed application notes and experimental protocols for the bioconjugation of peptides using 1,2,3-triazoles, with a primary focus on the widely adopted CuAAC methodology.

Data Presentation

Table 1: Comparison of Amide Bond and 1,4-Disubstituted 1,2,3-Triazole Linkage

| Property | Amide Bond | 1,4-Disubstituted 1,2,3-Triazole |

| Structure | Planar | Planar |

| Dipole Moment | ~3.5 D | ~5 D |

| Hydrogen Bonding | NH (donor), C=O (acceptor) | C5-H (weak donor), N2 & N3 (weak acceptors) |

| Susceptibility to Proteolysis | High | Very Low / Resistant |

| Formation Method | Solid Phase Peptide Synthesis (SPPS) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

Table 2: Typical Reaction Conditions for On-Resin Peptide Azidation

| Parameter | Condition |

| Reagent | Imidazole-1-sulfonyl azide hydrochloride |

| Solvent | N,N-Dimethylformamide (DMF) |

| Base | N,N-Diisopropylethylamine (DIPEA) |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Equivalents of Reagent | 2-5 equivalents |

Table 3: Typical Reaction Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Parameter | Condition |

| Copper Source | CuSO₄·5H₂O |

| Reducing Agent | Sodium Ascorbate |

| Ligand (optional) | Tris(benzyltriazolylmethyl)amine (TBTA) |

| Solvent System | t-BuOH/H₂O (1:1) or DMF/H₂O |

| Temperature | Room Temperature |

| Reaction Time | 1-12 hours |

| Concentration | 1-10 mM |

Experimental Protocols

Protocol 1: Introduction of a Terminal Alkyne to a Peptide on Solid Support

This protocol describes the acylation of the N-terminal amine of a resin-bound peptide with propynoic acid.

Materials:

-

Fmoc-protected peptide on a solid support (e.g., Rink Amide resin)

-

Propynoic acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Dichloromethane (DCM)

-

Methanol

Procedure:

-

Swell the resin-bound peptide in DMF for 30 minutes.

-

Remove the N-terminal Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

In a separate vial, pre-activate the propynoic acid by dissolving it (3 eq.) in DMF and adding HOBt (3 eq.) and DIC (3 eq.). Allow the mixture to react for 15 minutes at room temperature.

-

Add the activated propynoic acid solution to the resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.

-

Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

-

Dry the resin under vacuum.

Protocol 2: Introduction of a Terminal Azide to a Peptide on Solid Support

This protocol details the conversion of the N-terminal amine of a resin-bound peptide to an azide group.

Materials:

-

Fmoc-protected peptide on a solid support

-

Imidazole-1-sulfonyl azide hydrochloride

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Dichloromethane (DCM)

-

Methanol

Procedure:

-

Swell the resin-bound peptide in DMF for 30 minutes.

-

Remove the N-terminal Fmoc protecting group using 20% piperidine in DMF as described in Protocol 1.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

In a separate vial, dissolve imidazole-1-sulfonyl azide hydrochloride (3 eq.) in DMF.

-

Add the solution to the resin, followed by the addition of DIPEA (6 eq.).

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

-

Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

-

Dry the resin under vacuum.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Peptide Bioconjugation

This protocol describes the conjugation of an alkyne-modified peptide to an azide-containing molecule in solution after cleavage from the solid support.

Materials:

-

Alkyne-modified peptide (purified)

-

Azide-containing molecule of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) (optional, for improved efficiency)

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)

Procedure:

-

Cleave the alkyne-modified peptide from the resin using a TFA cleavage cocktail for 2-3 hours at room temperature.

-

Precipitate the cleaved peptide in cold diethyl ether and centrifuge to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure peptide fractions.

-

Dissolve the purified alkyne-modified peptide and the azide-containing molecule (1.2 eq.) in a 1:1 mixture of t-BuOH and water.

-

Prepare a fresh solution of sodium ascorbate (5 eq.) in water.

-

Prepare a solution of CuSO₄·5H₂O (1 eq.) in water. If using, pre-mix the CuSO₄ solution with TBTA (1 eq.) in t-BuOH.

-

Add the sodium ascorbate solution to the peptide/azide mixture, followed by the addition of the copper sulfate solution (with or without TBTA).

-

Allow the reaction to stir at room temperature for 1-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, purify the peptide-triazole conjugate by RP-HPLC.

-

Characterize the final product by mass spectrometry and NMR spectroscopy.

Visualizations

Caption: Workflow for introducing a terminal alkyne to a peptide.

References

- 1. bachem.com [bachem.com]

- 2. mdpi.com [mdpi.com]

- 3. 1,2,3-Triazoles as Biomimetics in Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

Application Notes and Protocols for the Synthesis of Metal Complexes Using 1-Ethyl-1H-1,2,3-triazol-4-amine as a Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction